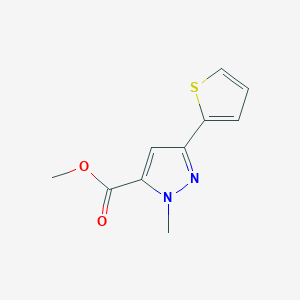

methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

説明

“Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their potential applications in the agrochemical and medicinal chemistry industries . The thiophen-2-yl group is a sulfur-containing ring that is also seen in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a thiophene ring. The exact structure would depend on the positions of these rings and the attached methyl and carboxylate groups. Detailed structural analysis would typically involve techniques like NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazole compounds are generally stable and can exhibit varying degrees of solubility in different solvents .科学的研究の応用

Medicinal Chemistry: Antitumor Activity

This compound has been studied for its potential in medicinal chemistry, particularly in antitumor applications. The thiophene moiety is known for its wide range of pharmacological properties, including anticancer activities. The pyrazole ring, often found in various drug molecules, contributes to the compound’s ability to interact with biological targets. Research indicates that derivatives of this compound could inhibit the growth of certain cancer cell lines, making it a candidate for further drug development and cancer therapy studies .

Agriculture: Insecticidal Properties

In the agricultural sector, the compound’s thiophene component is of interest due to its insecticidal properties. Thiophene derivatives have been used to develop new pesticides that are less harmful to the environment while being effective against pests. The compound’s structure could be modified to enhance its insecticidal potency and specificity .

Material Science: Organic Semiconductors

Thiophene-based compounds are pivotal in the field of material science, particularly in the creation of organic semiconductors. The conjugated system within the thiophene ring contributes to the compound’s ability to conduct electricity. This makes it useful in the development of organic thin-film transistors and photovoltaic cells .

Environmental Science: Photocatalysis

The compound’s potential in environmental science lies in its photocatalytic properties. Thiophene derivatives can act as photosensitizers, absorbing light and initiating chemical reactions that could break down pollutants. This application is crucial for developing new methods of water purification and treatment of environmental contaminants .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound could be explored for its enzyme inhibition capabilities. The pyrazole ring is known to interact with various enzymes, potentially inhibiting their activity. This property is significant for understanding metabolic pathways and developing treatments for diseases where enzyme regulation is crucial .

Pharmacology: Drug Design

Lastly, in pharmacology, the compound’s structure is valuable for drug design. Its heterocyclic framework is common in many pharmaceuticals, and modifications to this core structure can lead to the development of new drugs with improved efficacy and reduced side effects. The compound could serve as a scaffold for creating novel therapeutic agents .

作用機序

Target of Action

Similar compounds such as indole derivatives and thiazole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds such as indole derivatives and thiazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Related compounds such as indole derivatives and thiazole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetics properties in theoretical kinetic studies .

Result of Action

Related compounds such as indole derivatives and thiazole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

将来の方向性

特性

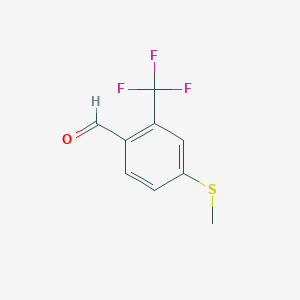

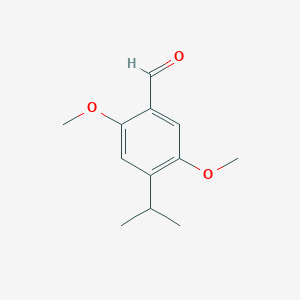

IUPAC Name |

methyl 2-methyl-5-thiophen-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8(10(13)14-2)6-7(11-12)9-4-3-5-15-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRVZBPZLZYXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

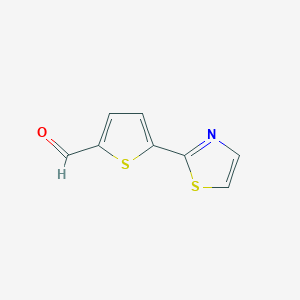

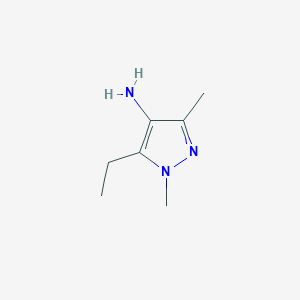

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1530648.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)

![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)